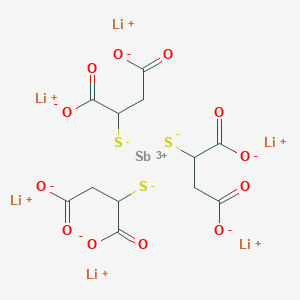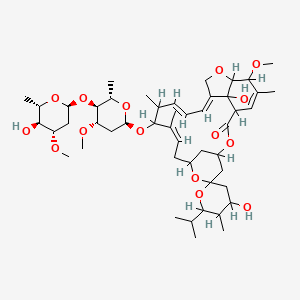
Ataciguat
Overview
Description
Ataciguat is an investigational small molecule that has been studied for the basic science of Aortic Valve Stenosis . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of this compound involves anthranilic acid derivatives that represent a novel structural class of compounds also reported to activate the oxidized and/or heme-free form of soluble guanylate cyclase (sGC) .Molecular Structure Analysis
This compound has a molecular weight of 576.5 g/mol and a chemical formula of C21H19Cl2N3O6S3 . It belongs to the class of organic compounds known as benzanilides .Chemical Reactions Analysis
This compound is a novel anthranilic acid derivative that belongs to a new structural class of sGC activators which are capable of activating the oxidized form of sGC .Physical And Chemical Properties Analysis
This compound has a molecular weight of 576.5 g/mol and a chemical formula of C21H19Cl2N3O6S3 .Scientific Research Applications
Cardiovascular Applications
Ataciguat sodium, known as this compound, predominantly stimulates the oxidized form of soluble guanylate cyclase (sGC), an important transducer of nitric oxide (NO) signaling. Research has explored its therapeutic potential in cardiovascular diseases, particularly in models of platelet aggregation, atherosclerosis, and peripheral arterial occlusive disease (van Eickels et al., 2007). Additional studies have found that this compound improves vascular function and reduces platelet activation in heart failure (Schäfer et al., 2010), and has cardioprotective effects over ACE inhibition in chronic ischemic heart failure (Fraccarollo et al., 2014).
Aortic Valve Stenosis
Research hypothesizes that this compound (ATA), as an activator of oxidized sGC, may slow the progression of aortic valve calcification. The study suggests ATA's potential in attenuating osteogenic signaling in valve interstitial cells, contributing to the management of aortic valve stenosis (Zhang et al., 2015).
Endothelial Cell Function
This compound has been shown to induce nitric oxide production in endothelial cells. This is significant for its potential to potentiate vessel relaxation, a critical function in cardiovascular health (Martinelli et al., 2018).
Mechanism of Action
Target of Action
Ataciguat, also known as HMR 1766, is a novel anthranilic acid derivative . It primarily targets the soluble guanylate cyclase (sGC) . sGC is a key transducer of nitric oxide (NO) signaling and is present in two redox forms: the NO-sensitive ferrous heme iron (Fe (II)) form and a NO-insensitive oxidized form containing the ferric heme iron (Fe (III)) . This compound predominantly stimulates the oxidized form of sGC .
Mode of Action
This compound interacts with its target, sGC, and stimulates it, leading to an increase in the production of cyclic guanosine monophosphate (cGMP) . The action of this compound at the heme-containing enzyme is independent of NO but is enhanced in the presence of NO .
Biochemical Pathways
The stimulation of sGC by this compound leads to the conversion of guanylate triphosphate (GTP) to cGMP . This cGMP then regulates multiple signaling pathways in cells . The cardiovascular, pulmonary, and neurological systems, as well as organs like the kidney, brain, and liver, are highly dependent on NO-sGC-cGMP regulation .
Result of Action
This compound’s action results in normalized vasodilation and the vascular response to exogenous NO in rats with congestive heart failure . It also reduces platelet activation . These effects suggest that this compound could have potential therapeutic applications in cardiovascular diseases .
Future Directions
Ataciguat induces NO production in endothelial cells, improves vascular functions in an animal model of heart failure, and reverses hemodynamic changes in experimental pulmonary hypertension . The safety and effects of this compound are currently being assessed in two studies involving patients with mild to moderate CAVS .
properties
IUPAC Name |
5-chloro-2-[(5-chlorothiophen-2-yl)sulfonylamino]-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O6S3/c22-14-1-6-18(25-34(28,29)20-8-7-19(23)33-20)17(13-14)21(27)24-15-2-4-16(5-3-15)35(30,31)26-9-11-32-12-10-26/h1-8,13,25H,9-12H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHLRGARXNPFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)NS(=O)(=O)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048746 | |
| Record name | Ataciguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
254877-67-3 | |
| Record name | Ataciguat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254877673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ataciguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ataciguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ataciguat | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP166M390Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



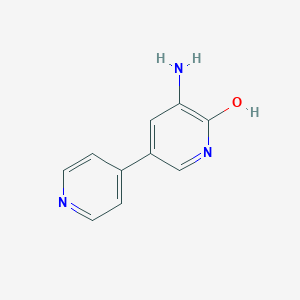
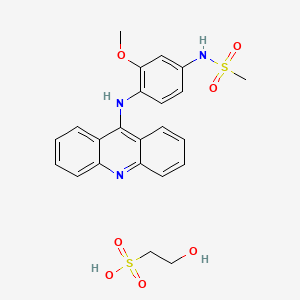


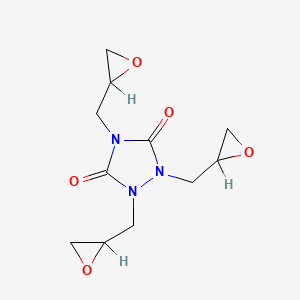
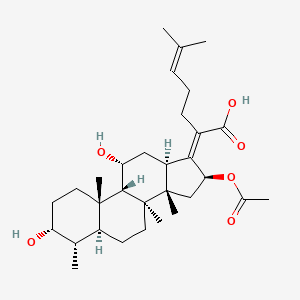
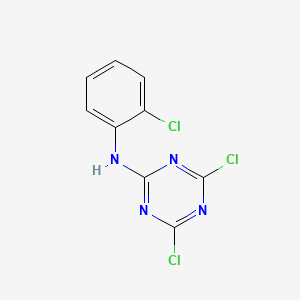
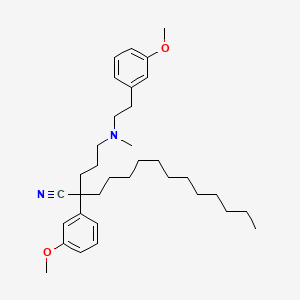
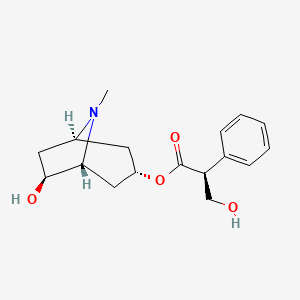
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile](/img/structure/B1666043.png)
